molecular formula C11H24N2O2 B13653484 tert-Butyl 1-hexylhydrazine-1-carboxylate

tert-Butyl 1-hexylhydrazine-1-carboxylate

Cat. No.: B13653484
M. Wt: 216.32 g/mol
InChI Key: PVPQUPSHQGXSJV-UHFFFAOYSA-N
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Description

tert-Butyl 1-hexylhydrazine-1-carboxylate is a hydrazine derivative featuring a hexyl chain at the hydrazine nitrogen and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, enabling selective reactions and improving solubility .

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-amino-N-hexylcarbamate

InChI

InChI=1S/C11H24N2O2/c1-5-6-7-8-9-13(12)10(14)15-11(2,3)4/h5-9,12H2,1-4H3

InChI Key

PVPQUPSHQGXSJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-hexylhydrazine-1-carboxylate typically involves the reaction of hexylhydrazine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-hexylhydrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

tert-Butyl 1-hexylhydrazine-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-hexylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Table 1: Key Properties of Hydrazinecarboxylate Derivatives

Compound Substituent Molecular Weight Key Applications Reference
tert-Butyl 1-hexylhydrazine-1-carboxylate Hexyl (C₆H₁₃) ~229.3 (calc.) Intermediate in drug synthesis N/A
tert-Butyl 1-allylhydrazinecarboxylate Allyl (C₃H₅) 172.23 Functionalizable intermediate
tert-Butyl 1-(CF₃-phenyl)hydrazinecarboxylate CF₃-C₆H₄ ~276.2 (calc.) Medicinal chemistry

Comparison with Piperazinecarboxylate Derivatives

Piperazinecarboxylates share the Boc-protected amine motif but differ in ring structure and substituent placement:

  • tert-Butyl 4-methylpiperazine-1-carboxylate () :

    • Physicochemical Properties : Log S (solubility) = -2.2, indicating moderate solubility in polar solvents.
    • Synthesis : Prepared via alkylation of 1-Boc-piperazine with methyl halides, achieving >90% yield in optimized conditions .
  • tert-Butyl 3-(4-triazolylphenyl)piperazine-1-carboxylate () :

    • Applications : The triazole moiety enables click chemistry applications, a feature absent in linear hydrazine derivatives .

Table 2: Piperazinecarboxylate vs. Hydrazinecarboxylate Properties

Property Hydrazinecarboxylates Piperazinecarboxylates
Ring Structure Linear hydrazine Six-membered piperazine ring
Typical Yield 39–98% (varies with substituent) 58–98% (higher for simple alkylation)
Functionalization Potential Limited to substituent reactivity Enhanced via heterocyclic diversity
Bioactivity Moderate (e.g., enzyme inhibition) High (e.g., kinase inhibitors)

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